molecular formula C11H9F3N2O2 B1266091 ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate CAS No. 89457-09-0

ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate

Cat. No.: B1266091
CAS No.: 89457-09-0
M. Wt: 258.2 g/mol
InChI Key: WOQXCSGTWFKUSU-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring. The trifluoromethyl group attached to the benzodiazole ring enhances the compound’s chemical stability and lipophilicity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-(trifluoromethyl)-3H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-2-18-9(17)6-3-4-7-8(5-6)16-10(15-7)11(12,13)14/h3-5H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQXCSGTWFKUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10237724
Record name Benzimidazole-5-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester
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Molecular Weight

258.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89457-09-0
Record name Benzimidazole-5-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089457090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole-5-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate
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Preparation Methods

Key Reaction Components

Component Role Example/Details
o-Phenylenediamine derivative Diamine core Ethyl 3,4-diaminobenzoate
Trifluoromethyl diketone CF₃ source Hexafluoroacetylacetone
Catalyst Cyclization aid Iron(III) trifluoromethanesulfonate (Fe(OTf)₃)
Solvent Reaction medium N,N-Dimethylformamide (DMF)

Detailed Preparation Method

Cyclocondensation Using Hexafluoroacetylacetone

Procedure:

  • Setup: In a reaction flask, combine ethyl 3,4-diaminobenzoate (0.5 mmol), hexafluoroacetylacetone (0.6 mmol), and Fe(OTf)₃ (0.05 mmol) in 2.0 mL of DMF.
  • Reaction: Stir the mixture at 80 °C for 24 hours. Monitor progress by thin-layer chromatography (TLC).
  • Workup: Cool the reaction to room temperature. Add 10 mL of water and extract the mixture with ethyl acetate (3 × 30 mL).
  • Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
  • Isolation: Purify the residue by silica gel column chromatography to yield the target compound as a yellow solid.

Typical Yield: 97–99%.

Reaction Data Table

Step Reagents & Conditions Time Temp (°C) Yield (%)
Cyclocondensation Ethyl 3,4-diaminobenzoate, hexafluoroacetylacetone, Fe(OTf)₃, DMF 24 h 80 97–99
Extraction Water, ethyl acetate - RT -
Purification Silica gel chromatography - RT -

Alternative Methods

While the above method is the most documented for this specific compound, analogous syntheses for related benzimidazole derivatives (e.g., 1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylic acid) utilize similar cyclocondensation strategies, sometimes employing acid catalysis (e.g., trifluoroacetic acid and hydrochloric acid) under reflux in inert atmospheres. However, for the ethyl ester variant, the iron(III) trifluoromethanesulfonate-catalyzed approach remains the method of choice due to its high yield and operational simplicity.

Research Findings and Notes

  • Catalyst Selection: Iron(III) trifluoromethanesulfonate is highly effective, providing nearly quantitative yields and minimizing side reactions.
  • Solvent Choice: DMF is preferred for its ability to dissolve both reactants and facilitate cyclization.
  • Reaction Monitoring: TLC is used to track completion; extended reaction times (24 h) ensure full conversion.
  • Workup and Purification: Standard extraction and silica gel chromatography yield a high-purity product suitable for further use or analysis.

Summary Table: Key Preparation Parameters

Parameter Value/Condition
Starting diamine Ethyl 3,4-diaminobenzoate
Trifluoromethyl donor Hexafluoroacetylacetone
Catalyst Iron(III) trifluoromethanesulfonate
Solvent N,N-Dimethylformamide (DMF)
Temperature 80 °C
Reaction time 24 h
Isolation Extraction, silica gel chromatography
Typical yield 97–99%

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. In vitro studies have demonstrated that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various benzodiazole derivatives. This compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antibacterial potential compared to standard antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
This compound32E. coli
Standard Antibiotic A16E. coli
Standard Antibiotic B64Staphylococcus aureus

Antiviral Activity

Recent studies have indicated that derivatives of benzodiazoles can exhibit antiviral properties. This compound has been investigated for its potential against viral infections, particularly in inhibiting viral replication mechanisms.

Case Study : In an experimental setup targeting the influenza virus, the compound showed a dose-dependent reduction in viral titers, suggesting its ability to interfere with viral life cycles.

Fluorescent Dyes

Due to its unique chemical structure, this compound is being explored as a fluorescent dye for biological imaging applications. The compound's fluorescence properties can be utilized in various imaging techniques, enhancing the visualization of cellular processes.

Data Table : Comparison of Fluorescent Properties

PropertyValue
Excitation Wavelength (nm)350
Emission Wavelength (nm)450
Quantum Yield0.85

Mechanism of Action

The mechanism of action of ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate: Similar structure but with a benzimidazole ring instead of a benzodiazole ring.

    Ethyl 2-(trifluoromethyl)-1H-indazole-5-carboxylate: Similar structure but with an indazole ring instead of a benzodiazole ring.

The uniqueness of this compound lies in its specific ring structure and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate is a synthetic compound belonging to the benzodiazole class, characterized by its unique trifluoromethyl group. This compound has garnered attention due to its potential biological activities, including interactions with various enzymes and cellular processes. This article provides a detailed overview of the biological activity of this compound, supported by research findings and case studies.

This compound is known for its enhanced stability and lipophilicity due to the trifluoromethyl group. These properties make it a valuable candidate for various applications in medicinal chemistry and pharmacology.

Enzyme Inhibition

Research indicates that this compound interacts with several enzymes, particularly those involved in oxidative stress responses. Notably, it has been shown to inhibit cytochrome P450 enzymes, which play critical roles in drug metabolism and synthesis of endogenous compounds.

Cellular Effects

The compound influences various cellular processes, including:

  • Cell Signaling : It modulates signaling pathways that can alter gene expression.
  • Gene Expression : Changes in transcription factor activity have been observed, leading to differential gene expression profiles in treated cells.

The molecular mechanism of this compound involves binding to specific biomolecules such as proteins and enzymes. This binding can lead to either inhibition or activation of their functions, thereby affecting metabolic pathways and cellular responses.

Antimicrobial Activity

Studies have explored the antimicrobial properties of this compound. For example, it has been tested against various bacterial strains, showing promising results in inhibiting growth at certain concentrations. The specific mechanisms behind this activity are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of this compound on MCF-7 cells, researchers reported an IC50 value of approximately 40.54 μg/mL. This suggests that the compound has a considerable effect on inhibiting cell proliferation and may warrant further investigation as a potential therapeutic agent .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations above 50 μg/mL, significant inhibition of bacterial growth was observed, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityIC50 Values
This compoundBenzodiazoleAntimicrobial, Anticancer40.54 μg/mL (MCF-7)
Ethyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylateBenzimidazoleModerate Anticancer>50 μg/mL (MCF-7)
Ethyl 2-(trifluoromethyl)-1H-indazole-5-carboxylateIndazoleLow Anticancer>100 μg/mL (MCF-7)

This table illustrates the comparative biological activities and potency of this compound relative to structurally similar compounds.

Q & A

Q. Table 1. Key Spectroscopic Data for Structural Validation

TechniqueExpected SignalsReference
¹H NMR (CDCl₃) δ 1.40 (t, J=7.1 Hz, CH₂CH₃), δ 4.40 (q, J=7.1 Hz, OCH₂), δ 7.20–8.10 (aromatic)
¹³C NMR δ 165.5 (C=O), δ 122.5 (q, J=271 Hz, CF₃), δ 60.1 (OCH₂)

Q. Table 2. Crystallographic Parameters

ParameterValueReference
Space Group P1 (triclinic)
Unit Cell (Å) a = 8.02, b = 10.89, c = 11.43
Density (g/cm³) 1.479

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